

The Biphasic Nature of 2-Aminoethoxydiphenyl Borate (2-APB): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminoethoxydiphenyl borate

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Abstract

2-Aminoethoxydiphenyl borate (2-APB) is a widely utilized pharmacological agent in the study of intracellular calcium (Ca^{2+}) signaling. Initially identified as an inhibitor of the inositol 1,4,5-trisphosphate receptor (IP_3R), its pharmacological profile has been revealed to be far more complex. 2-APB exhibits a characteristic biphasic, or dual, effect on store-operated calcium entry (SOCE), potentiating it at low concentrations and inhibiting it at higher concentrations.[1] Furthermore, it modulates the activity of a wide array of Transient Receptor Potential (TRP) channels, acting as both an agonist and an antagonist depending on the specific channel subtype. This technical guide provides an in-depth exploration of the multifaceted and dose-dependent actions of 2-APB, its underlying molecular mechanisms, and key experimental considerations for its use in research and drug development.

Core Mechanisms of Action: A Biphasic Profile

The most prominent feature of 2-APB is its concentration-dependent modulation of SOCE, a crucial Ca^{2+} influx pathway activated by the depletion of endoplasmic reticulum (ER) Ca^{2+} stores. This process is primarily mediated by the interaction of the ER Ca^{2+} sensor, stromal interaction molecule (STIM), and the plasma membrane Ca^{2+} channel, Orai.[1]

At low concentrations (typically $\leq 10 \mu\text{M}$), 2-APB potentiates SOCE. This enhancement is thought to occur through a direct action on the open Orai1 channel pore, causing it to dilate

and thereby increasing Ca^{2+} conductance.[1]

At higher concentrations (generally $\geq 30\text{-}50\text{ }\mu\text{M}$), 2-APB inhibits SOCE. This inhibition is multifaceted and can involve:

- Preventing the formation of STIM1 puncta, which are essential for activating Orai channels. [1]
- Disrupting the functional coupling between STIM1 and Orai1.[1]
- Directly blocking the Orai1 channel.[2]

It is crucial to note that these effects on SOCE are largely independent of 2-APB's action on IP_3 receptors.[1]

Quantitative Data on 2-APB's Molecular Targets

The following tables summarize the quantitative effects of 2-APB on its primary molecular targets. These values can vary depending on the cell type and experimental conditions.

Table 1: Biphasic Effects of 2-APB on Store-Operated Ca^{2+} Entry (SOCE)

Effect	Concentration Range	Key Molecular Targets	Reference
Potentialiation	$\leq 10\text{ }\mu\text{M}$	Orai1	[1]
Inhibition	$\geq 30\text{-}50\text{ }\mu\text{M}$	STIM1, Orai1	[1][2]

Table 2: Effects of 2-APB on IP_3 Receptors

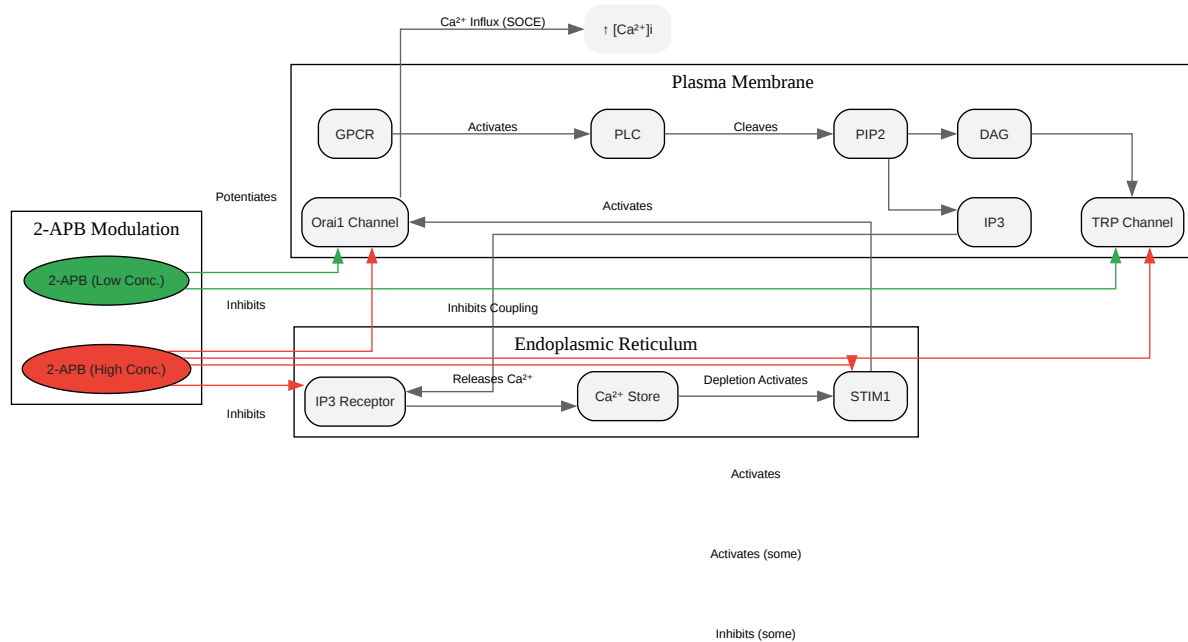
Action	IC_{50}	Notes	Reference
Antagonist	$42\text{ }\mu\text{M}$	Inhibits IP_3 -induced Ca^{2+} release.	[3]

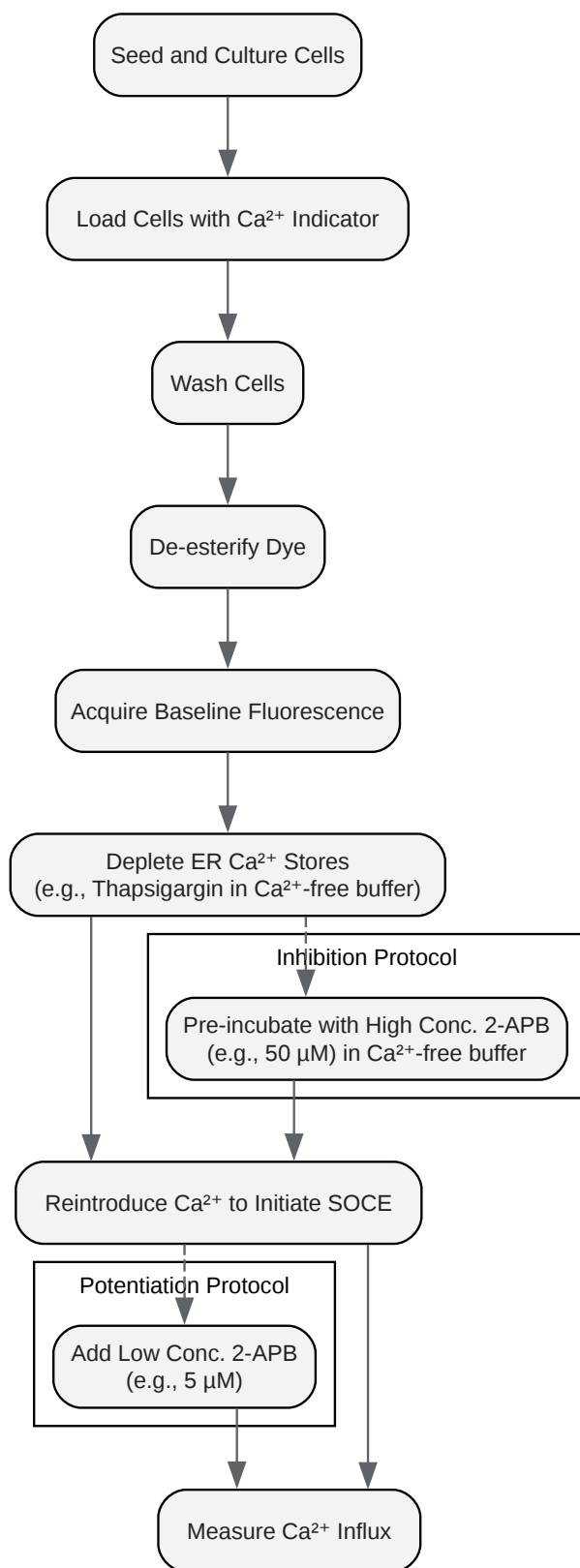
Table 3: Modulatory Effects of 2-APB on TRP Channels

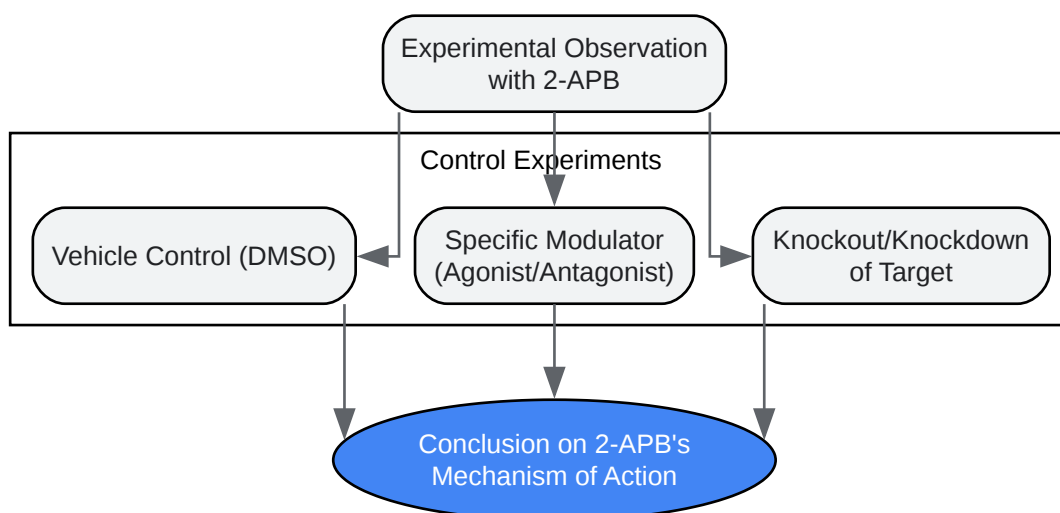
TRP Channel Subtype	Action	EC ₅₀ / IC ₅₀	Reference
TRPV1	Activation	-	[4][5]
TRPV2	Activation	18 μ M (rat), 22 μ M (mouse)	[4][5][6]
TRPV3	Activation	EC ₅₀ of 28 μ M	[4][5][7]
TRPC3	Inhibition	Micromolar concentrations	[8]
TRPC5	Inhibition	IC ₅₀ of 20 μ M	[8][9]
TRPC6	Inhibition	Micromolar concentrations	[8]
TRPM2	Inhibition	-	[8]
TRPM3	Inhibition	-	[8]
TRPM7	Inhibition	IC ₅₀ in the 70–170 μ M range	[8][10]

Signaling Pathways Modulated by 2-APB

The complex pharmacology of 2-APB allows it to intersect with multiple critical signaling pathways.







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- To cite this document: BenchChem. [The Biphasic Nature of 2-Aminoethoxydiphenyl Borate (2-APB): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b055388#understanding-the-biphasic-effects-of-2-aminoethoxydiphenyl-borate]

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